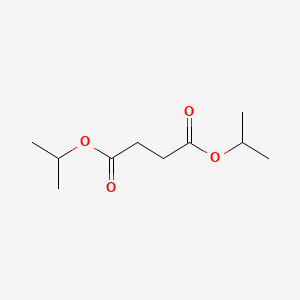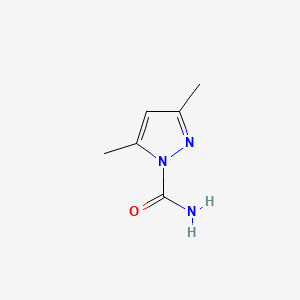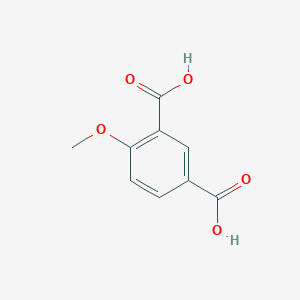
4,5-Dimethyl-2,3-dihydro-1h-inden-1-one
Vue d'ensemble
Description
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, also known as indanone, is an organic compound with a molecular formula of C10H12O. It is a colorless liquid that is soluble in most organic solvents, such as ethanol and ether. Indanone is a versatile molecule that has been used in many different applications, ranging from pharmaceuticals to industrial catalysts.
Applications De Recherche Scientifique
Photochemistry
Research on photochemistry has explored the behavior of aryl azides, which are structurally related to 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one, under room temperature conditions. Studies have demonstrated the formation of intermediate species during photochemical reactions, providing insights into reaction dynamics and the potential for developing novel photochemical processes (Shields et al., 1987).
Fluorescent Molecular Probes
In the development of fluorescent molecular probes, compounds structurally similar to this compound have been synthesized and characterized for their solvatochromic properties. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for creating sensitive fluorescent probes for biological and chemical analyses (Diwu et al., 1997).
Crystal Structure Analysis
Studies on calcium channel antagonists have detailed the crystal structures of compounds with core structures resembling this compound. The analysis provides insights into the conformational preferences of these molecules and their pharmacological activities, highlighting the importance of molecular structure in drug design (Fossheim et al., 1982).
Catalysis
Research in catalysis has investigated reactions catalyzed by Rh porphyrins, using substrates structurally similar to this compound. These studies explore the influence of interfacial electric fields on reaction outcomes, offering new perspectives on catalyst design and reaction engineering (Gorin et al., 2013).
Propriétés
IUPAC Name |
4,5-dimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-3-4-10-9(8(7)2)5-6-11(10)12/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIIQKHQXYRXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348758 | |
| Record name | 1H-inden-1-one, 2,3-dihydro-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37678-61-8 | |
| Record name | 1H-inden-1-one, 2,3-dihydro-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,11-diyl)bis-](/img/structure/B1582479.png)
![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)
